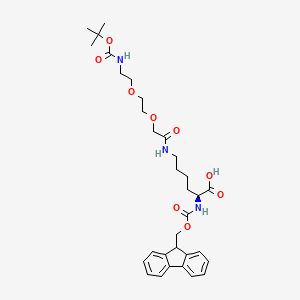

Fmoc-L-Lys(Boc-AEEA)-OH

Description

Foundational Significance of Fmoc-L-Lys(Boc-AEEA)-OH as a Versatile Amino Acid Derivative

The significance of Fmoc-L-Lys(Boc-AEEA)-OH lies in its multifaceted utility as a building block in solid-phase peptide synthesis (SPPS). SPPS is a cornerstone technique that allows for the stepwise construction of peptide chains on a solid support. publish.csiro.au The success of this method relies on the use of amino acids with temporary protecting groups that prevent unwanted side reactions. americanpeptidesociety.org

Fmoc-L-Lys(Boc-AEEA)-OH is a derivative of the amino acid lysine (B10760008), which contains two amino groups: the α-amino group, which is part of the peptide backbone, and the ε-amino group on its side chain. openaccesspub.org In this specialized derivative, both amino groups are protected, but with chemically distinct (orthogonal) protecting groups. This orthogonal protection scheme is fundamental to its versatility, enabling the selective removal of one protecting group while the other remains intact. iris-biotech.devulcanchem.com This allows for the specific modification of the lysine side chain, a common strategy for introducing labels, cross-linkers, or other functional moieties into a peptide sequence. chemimpex.com The inclusion of the AEEA linker further enhances its utility by improving the solubility and stability of the resulting molecules. chemimpex.com

Molecular Architecture of Fmoc-L-Lys(Boc-AEEA)-OH and its Strategic Functional Group Utility

The power of Fmoc-L-Lys(Boc-AEEA)-OH stems from its carefully designed molecular architecture. Each component—the Fmoc group, the Boc group, and the AEEA linker—serves a distinct and critical purpose in chemical synthesis. chemimpex.comvulcanchem.com

| Property | Value |

| CAS Number | 1662688-16-5 |

| Molecular Formula | C₃₂H₄₃N₃O₉ |

| Molecular Weight | 613.7 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥ 99% (HPLC) |

| Storage | 2-8 °C |

| Data sourced from Chem-Impex. chemimpex.com |

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Selective Nα-Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino (Nα) group of the lysine backbone. chemimpex.com It serves as a temporary protecting group, preventing the Nα-amino group from participating in unwanted reactions during peptide bond formation. americanpeptidesociety.org The key feature of the Fmoc group is its lability to basic conditions. wikipedia.org It can be selectively and rapidly removed using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orggenscript.com

This deprotection process is crucial for the stepwise elongation of the peptide chain in SPPS. genscript.com Once the Fmoc group is removed, a free Nα-amino group is exposed, ready to form a peptide bond with the next incoming Fmoc-protected amino acid in the sequence. genscript.com The cleavage of the Fmoc group is stable to acidic conditions, which is essential for the orthogonal protection strategy employed in this molecule. wikipedia.org Furthermore, the by-product of Fmoc removal can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction's progress. wikipedia.org

Function of the tert-Butyloxycarbonyl (Boc) Protecting Group on the ε-Amino Moiety

The ε-amino (Nε) group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. openaccesspub.org In contrast to the base-labile Fmoc group, the Boc group is acid-labile, meaning it is stable under the basic conditions used to remove the Fmoc group but can be cleaved with strong acids like trifluoroacetic acid (TFA). openaccesspub.orgiris-biotech.de

This orthogonal stability is the cornerstone of the Fmoc/tBu protection strategy, one of the most common approaches in modern SPPS. iris-biotech.de It allows the peptide chain to be assembled using Fmoc chemistry while the lysine side chain remains protected by the Boc group. openaccesspub.org Once the full peptide sequence is synthesized, the Boc group can be removed during the final cleavage step from the solid support, which is typically done with a high concentration of TFA. iris-biotech.de This strategy provides chemists with precise control, enabling the synthesis of complex peptides with specific side-chain modifications. ontosight.ai

Impact of the Ethylene Glycol-Based Linker (AEEA) on Compound Solubility and Stability for Complex Sequences

Poly(ethylene glycol) (PEG) and related oligo(ethylene glycol) linkers like AEEA are known to improve the solubility and stability of peptides. mdpi.comgoogle.com The incorporation of the AEEA linker can help to disrupt aggregation and improve the solvation of complex or hydrophobic peptide sequences, which can be challenging to synthesize and handle. rsc.orgnih.gov The flexibility of the AEEA linker can also be advantageous, providing sufficient distance and mobility for conjugated moieties to interact with their targets. researchgate.net Studies have shown that introducing PEG-based linkers can increase resistance to non-specific protein adsorption and can be crucial for the proper orientation and function of peptides on surfaces, such as in biosensors or microarrays. acs.orgnih.govmdpi.com

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOOZBDWHWDME-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Integration of Fmoc L Lys Boc Aeea Oh

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Lys(Boc-AEEA)-OH

Fmoc-L-Lys(Boc-AEEA)-OH is predominantly utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone of peptide chemistry where a peptide chain is incrementally built upon an insoluble polymer resin support. biosynth.compeptide.com The use of Fmoc-L-Lys(Boc-AEEA)-OH allows for the site-specific introduction of a functionalizable linker, which can be used for applications like bioconjugation, enhancing drug delivery systems, or creating peptide mimetics. chemimpex.com

Orthogonal Protecting Group Strategies Employing Fmoc and Boc in SPPS

The successful application of Fmoc-L-Lys(Boc-AEEA)-OH in SPPS hinges on the principle of orthogonal protection. iris-biotech.de This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of one functional group while others remain intact. biosynth.com In this specific derivative, two key protecting groups are used:

The Fmoc (9-fluorenylmethoxycarbonyl) group: This protects the α-amino group of the lysine (B10760008). chemimpex.com The Fmoc group is classified as a temporary protecting group in this scheme because it is removed at the beginning of each coupling cycle. iris-biotech.de Its removal is achieved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

The Boc (tert-butyloxycarbonyl) group: This protects the terminal amine of the AEEA linker, which is attached to the ε-amino group of the lysine side chain. chemimpex.comp3bio.com The Boc group is considered a permanent or semi-permanent protecting group in Fmoc-SPPS. iris-biotech.de It is stable to the basic conditions used for Fmoc removal but is labile to strong acids. p3bio.comaltabioscience.com

This Fmoc/Boc orthogonality is fundamental to the synthesis. biosynth.com During peptide chain elongation, the base-labile Fmoc group is repeatedly removed to allow for the coupling of the next amino acid, while the acid-labile Boc group on the AEEA linker remains in place. p3bio.com This ensures that the linker's terminal amine does not interfere with the peptide bond formation of the main backbone. altabioscience.com

| Protecting Group | Location on Fmoc-L-Lys(Boc-AEEA)-OH | Deprotection Condition | Role in SPPS |

| Fmoc | α-amino group | Base (e.g., 20-40% Piperidine in DMF) nih.gov | Temporary: Removed at each synthesis cycle to elongate the peptide chain. iris-biotech.de |

| Boc | Terminal amine of AEEA side-chain linker | Acid (e.g., Trifluoroacetic Acid) peptide.com | Permanent: Remains during chain elongation and is removed during final cleavage. iris-biotech.de |

Optimized Coupling Conditions and Reagents for Fmoc-L-Lys(Boc-AEEA)-OH Incorporation

The incorporation of Fmoc-L-Lys(Boc-AEEA)-OH into a growing peptide chain requires the activation of its free carboxyl group to facilitate the formation of an amide bond with the deprotected N-terminal amine of the resin-bound peptide. Due to the steric bulk of the derivative, optimized coupling conditions may be necessary to ensure high efficiency.

Standard coupling reagents used in Fmoc-SPPS are generally effective. These reagents convert the carboxylic acid into a more reactive species. Common choices include:

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. iris-biotech.de

Onium Salts: These are pre-activated agents and include aminium/uronium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov They are typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Research involving similarly complex building blocks, such as glycated amino acids, has shown that achieving quantitative coupling may require adjustments like using a twofold molar excess of the derivative and allowing for extended reaction times (e.g., 1.5 hours). nih.gov Following the coupling step, a capping step with a reagent like acetic anhydride (B1165640) can be employed to block any unreacted amino groups, preventing the formation of deletion sequences. nih.gov

| Coupling Reagent | Type | Common Additives/Base | Key Characteristics |

| HBTU/HCTU | Aminium/Uronium Salt | DIPEA | Fast, efficient, and widely used in automated synthesizers. |

| HATU | Aminium/Uronium Salt | DIPEA | Highly reactive, often used for difficult couplings involving sterically hindered amino acids. |

| DIC | Carbodiimide | Oxyma Pure, HOBt | Cost-effective and generates a soluble urea (B33335) byproduct. |

| PyBOP | Phosphonium (B103445) Salt | DIPEA | Effective for hindered couplings but can be less desirable due to phosphorus byproducts. |

Strategies for Global Deprotection and Cleavage of Peptide Constructs Incorporating Fmoc-L-Lys(Boc-AEEA)-OH from Solid Support

The final step in SPPS is the global deprotection of all side-chain protecting groups and the simultaneous cleavage of the completed peptide from the solid support. thermofisher.com For peptides incorporating Fmoc-L-Lys(Boc-AEEA)-OH, this is accomplished with a single treatment of a strong acid cleavage cocktail. nih.gov

The most common reagent for this purpose is trifluoroacetic acid (TFA). altabioscience.comthermofisher.com A typical cleavage cocktail consists of a high concentration of TFA (e.g., 95%) mixed with a variety of scavengers. mdpi.com These scavengers are crucial for quenching reactive cationic species that are generated during the removal of acid-labile protecting groups (like Boc from the AEEA linker and t-Butyl from other amino acids), thereby preventing the modification of sensitive residues such as Tryptophan, Methionine, or Cysteine. peptide.comthermofisher.com

The cleavage reaction simultaneously removes:

The peptide from the acid-labile linker of the resin (e.g., Wang or Rink Amide resin). peptide.comthermofisher.com

The Boc protecting group from the AEEA linker of the lysine residue. p3bio.com

Other acid-labile side-chain protecting groups (e.g., t-Butyl (tBu), Trityl (Trt)) from other amino acids in the sequence. thermofisher.com

The choice of scavengers depends on the peptide's composition. mdpi.com After treatment with the cleavage cocktail for a period of 1-3 hours, the peptide is precipitated from the solution using cold diethyl ether. nih.govthermofisher.com

| Cleavage Cocktail Component | Purpose | Typical Concentration | Target Residues |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent | 92.5-95% | Cleaves peptide from resin and removes acid-labile protecting groups (Boc, tBu). mdpi.com |

| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% | Protects against trityl group re-attachment and other modifications. mdpi.com |

| Water (H₂O) | Scavenger, aids in deprotection | 2.5% | Quenches carbocations, particularly from Boc groups. mdpi.com |

| 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | Scavenger for sulfur-containing residues | 2.5% | Protects Cysteine and Methionine from oxidation and alkylation. thermofisher.commdpi.com |

Comparative Methodological Advantages of Fmoc-L-Lys(Boc-AEEA)-OH in SPPS over Historical Approaches

The use of Fmoc-L-Lys(Boc-AEEA)-OH within the Fmoc/tBu SPPS strategy offers significant advantages over older methodologies, primarily the Boc/Bzl strategy, and also over post-synthetic modification approaches.

Guaranteed Homogeneity and Structure: Using a pre-formed building block like Fmoc-L-Lys(Boc-AEEA)-OH ensures that the AEEA linker is incorporated at a specific site with a defined structure and length. This is superior to an alternative approach where one might attempt to conjugate the AEEA linker to a lysine residue after the peptide has already been assembled on the resin. Such post-synthetic modifications can suffer from incomplete reactions or side reactions, leading to a heterogeneous final product.

Enhanced Solubility and Functionality: The integrated AEEA linker is hydrophilic, which can help improve the solubility of the resulting peptide conjugate. chemimpex.com It also provides a spacer arm of a defined length, which can be beneficial in applications like drug delivery or bioconjugation by reducing steric hindrance between the peptide and its conjugated partner. chemimpex.com

Parallel Synthesis Techniques Utilizing Fmoc-L-Lys(Boc-AEEA)-OH (e.g., Tea Bag Method)

Parallel synthesis techniques are designed to produce a large number of different peptides simultaneously, which is highly valuable for screening and drug discovery. oup.comqyaobio.com The "tea bag" method is a classic and effective approach for manual parallel synthesis. oup.com In this method, the solid-phase resin for each unique peptide sequence is contained within a porous polypropylene (B1209903) mesh bag, which is labeled for identification. oup.comoup.com

The process leverages the core principles of SPPS:

Individual Coupling: For the amino acid coupling steps, the bags are sorted into different reaction vessels, each containing the activated amino acid required for that specific position in each sequence. nih.gov For example, bags requiring the incorporation of the AEEA linker would be placed in a vessel containing activated Fmoc-L-Lys(Boc-AEEA)-OH, while others are placed in vessels with other activated amino acids. qyaobio.com

Communal Deprotection and Washing: After coupling, all the tea bags are collected and placed together in a single, larger vessel for the common steps of washing (to remove excess reagents) and Fmoc-deprotection (using a piperidine solution). nih.govoup.com

This "sort, couple, pool, deprotect/wash" cycle is repeated for each amino acid addition. qyaobio.com Fmoc-L-Lys(Boc-AEEA)-OH is fully compatible with this technique, allowing it to be efficiently incorporated into specific sequences within a large library of peptides. This enables the rapid generation of many peptide variants, some containing the functional linker at different positions, to systematically study structure-activity relationships. oup.com

Solution-Phase Synthetic Applications of Fmoc-L-Lys(Boc-AEEA)-OH

While Fmoc-L-Lys(Boc-AEEA)-OH is optimized and overwhelmingly used for SPPS, its chemical structure does not preclude its use in traditional solution-phase synthesis. issuu.com In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent, and the product of each step is isolated and purified before proceeding to the next.

Fmoc-L-Lys(Boc-AEEA)-OH possesses the necessary functionalities for solution-phase coupling: a free carboxylic acid that can be activated and a protected α-amino group (Fmoc) that can be selectively cleaved in solution. issuu.com For instance, the compound's carboxyl group could be activated using standard coupling reagents and reacted with the free amine of another molecule (such as a peptide fragment or a non-peptidic scaffold) in a suitable solvent. Following purification, the Fmoc group could be removed using a base like piperidine, and the Boc group could be removed with acid, consistent with the orthogonal protection scheme.

However, this application is far less common. The advantages of SPPS, such as the ease of purification by simple filtration and washing and the ability to use excess reagents to drive reactions to completion, generally make it the preferred method for synthesizing peptides of significant length. iris-biotech.de Solution-phase applications would likely be limited to the synthesis of very short, specialized di- or tri-peptide fragments or the conjugation of the lysine derivative to a non-peptidic small molecule where solid-phase methods are not applicable.

Advanced Molecular Design and Bioconjugation Applications of Fmoc L Lys Boc Aeea Oh

Development of Bioconjugates Utilizing Fmoc-L-Lys(Boc-AEEA)-OH

The versatility of Fmoc-L-Lys(Boc-AEEA)-OH makes it an invaluable tool in the creation of sophisticated bioconjugates, including peptide-based therapeutics and targeted delivery systems. chemimpex.com Its structure is meticulously designed to facilitate the controlled attachment of various molecular entities.

Strategies for Site-Specific Attachment of Biomolecules and Imaging Agents

The strategic design of Fmoc-L-Lys(Boc-AEEA)-OH allows for the site-specific incorporation of functionalities into a peptide sequence. The core of this strategy lies in its orthogonal protection scheme. The α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, which is removed during standard solid-phase peptide synthesis (SPPS) to allow for peptide chain elongation. chemimpex.comchempep.com The ε-amino group of the lysine (B10760008) side chain, extended by the amino-ethoxy-ethoxy-acetyl (AEEA) linker, is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. chemimpex.comchempep.com

This orthogonal protection allows for the selective deprotection of the ε-amino group at a desired step in the synthesis. Once the Boc group is removed, the exposed amine on the AEEA linker serves as a specific attachment point for a wide range of molecules, such as:

Imaging agents: Fluorescent dyes can be conjugated to the deprotected amine, enabling the creation of probes for biological imaging.

Therapeutic payloads: Drugs or other therapeutic molecules can be attached for targeted delivery.

Polymers: Molecules like polyethylene (B3416737) glycol (PEG) can be conjugated to improve the pharmacokinetic properties of the peptide.

The AEEA linker itself is a short, hydrophilic spacer that enhances the solubility and stability of the resulting conjugate. chemimpex.com This is particularly beneficial when attaching hydrophobic molecules.

| Property | Description | Reference |

| Orthogonal Protection | Fmoc group on the α-amino group (base-labile) and Boc group on the ε-amino group of the AEEA linker (acid-labile). | chemimpex.comchempep.com |

| Site-Specific Functionalization | Allows for the precise attachment of biomolecules or imaging agents to the lysine side chain after selective deprotection of the Boc group. | chemimpex.com |

| AEEA Linker | A hydrophilic spacer that improves solubility and stability of the final conjugate. | chemimpex.com |

Rational Design of Peptide-Based Therapeutics and Targeted Delivery Systems through Fmoc-L-Lys(Boc-AEEA)-OH Integration

The unique properties of Fmoc-L-Lys(Boc-AEEA)-OH are leveraged in the rational design of advanced peptide-based therapeutics. chemimpex.com By incorporating this building block, medicinal chemists can create complex and highly functional peptide drugs with improved therapeutic profiles.

A notable application is in the synthesis of peptide-drug conjugates (PDCs). In this approach, a potent drug molecule is linked to a peptide that can target specific cells or tissues. Fmoc-L-Lys(Boc-AEEA)-OH provides a convenient and precise method for attaching the drug to the peptide at a specific site, ensuring a homogenous product with well-defined characteristics.

Furthermore, this amino acid derivative is instrumental in the development of long-acting peptide therapeutics. For instance, a long-chain fatty acid can be attached to the lysine side chain via the AEEA linker. This modification promotes binding to serum albumin, which significantly extends the half-life of the peptide in circulation. A prominent example of a therapeutic developed using a similar building block is Tirzepatide, a dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes. nbinno.com The specific structural features, including the AEEA moieties, are crucial for the biological activity and pharmacokinetic profile of such therapeutics. nbinno.com

| Therapeutic Strategy | Role of Fmoc-L-Lys(Boc-AEEA)-OH | Example Application |

| Peptide-Drug Conjugates (PDCs) | Provides a site-specific attachment point for a therapeutic payload. | Targeted cancer therapies |

| Long-Acting Peptides | Enables the conjugation of moieties (e.g., fatty acids) that extend the in-vivo half-life. | Development of therapeutics like Tirzepatide |

| Improved Pharmacokinetics | The AEEA linker enhances solubility and stability. | General improvement of peptide drug properties |

Engineering of Fluorescent Probes Incorporating Fmoc-L-Lys(Boc-AEEA)-OH

While direct, published applications of Fmoc-L-Lys(Boc-AEEA)-OH in the following specific fluorescent probe constructions are not extensively documented, the methodologies described are well-established in the field of bioconjugate chemistry. The unique features of this compound, particularly its protected amine on a hydrophilic linker, make it a theoretically suitable building block for such applications.

Methodologies for Constructing Stearic Acid-Based Fluorescent Probes

Stearic acid-based fluorescent probes are designed to insert into and label cellular membranes. The general methodology for their synthesis via solid-phase techniques involves the sequential coupling of a fluorophore, a linker, and the stearic acid moiety to a solid support.

A common approach involves:

Attaching a rink amide linker to a solid-phase resin.

Coupling an amino acid functionalized with a protected fluorophore, for example, Fmoc-Lys(Fluorophore)-OH.

Deprotecting the α-amino group and coupling the next component, which could be Fmoc-L-Lys(Boc-AEEA)-OH.

After another deprotection step, stearic acid is coupled to the free amine.

Finally, the probe is cleaved from the resin, and the side-chain protecting groups are removed.

In this context, Fmoc-L-Lys(Boc-AEEA)-OH could be used to introduce a hydrophilic spacer between the stearic acid tail and the fluorophore, potentially influencing the probe's orientation and interaction with the cell membrane.

Integration into Dendritic Single-Molecule Fluorescent Constructs

Dendritic fluorescent constructs, or dendrimers, are highly branched, monodisperse macromolecules that can be functionalized with multiple copies of a fluorophore. This multivalent display can lead to enhanced signal intensity and avidity in biological assays.

The construction of fluorescent dendrimers often utilizes orthogonally protected amino acids like lysine to create the branched structure. A synthetic strategy could involve:

Starting with a multifunctional core.

Coupling Fmoc-Lys(Boc)-OH to the core.

Selectively deprotecting both the α- and ε-amino groups of the lysine residues.

Coupling more Fmoc-Lys(Boc)-OH to the newly exposed amines to create the next generation of branches.

Fmoc-L-Lys(Boc-AEEA)-OH could then be incorporated at the periphery of the dendrimer. After deprotection of the Boc group, a fluorophore can be attached to the AEEA linker.

This approach would result in a dendritic structure with multiple fluorescent reporters attached via flexible, hydrophilic linkers, which could be advantageous for minimizing fluorescence quenching and improving biocompatibility.

Application in Lysine Deacylase and Demethylase Activity Assays

Fluorescently labeled peptide substrates are commonly used to measure the activity of enzymes such as lysine deacylases (e.g., sirtuins) and demethylases. These assays typically rely on a change in the fluorescence properties of the substrate upon enzymatic modification.

The synthesis of such substrates often involves the preparation of a peptide containing a modified lysine residue that can be acted upon by the enzyme. For example, a peptide containing an acetylated or methylated lysine is synthesized. A fluorophore and a quencher are incorporated at different positions in the peptide sequence. Enzymatic cleavage of the peptide can lead to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.

While Fmoc-L-Lys(Ac)-OH is used for incorporating acetylated lysine, Fmoc-L-Lys(Boc-AEEA)-OH could be utilized to attach a reporter group (e.g., a fluorophore) at a site distal to the modified lysine. The AEEA linker would provide spatial separation between the peptide backbone and the reporter, which could be important for minimizing interference with enzyme recognition and activity.

Peptidomimetic and Protein Engineering via Fmoc-L-Lys(Boc-AEEA)-OH

The strategic use of chemically modified amino acids is a cornerstone of modern peptide and protein science. Among these, Fmoc-L-Lys(Boc-AEEA)-OH has emerged as a particularly versatile building block for the synthesis of complex biomolecules with tailored properties. Its unique structure, featuring a lysine core, an orthogonal protecting group strategy (Fmoc/Boc), and a hydrophilic spacer arm, provides a powerful tool for developing advanced therapeutics and research probes. This section details the application of Fmoc-L-Lys(Boc-AEEA)-OH in the rational design of peptide mimetics, the targeted modification of proteins, and the construction of synthetic proteoforms for biomedical applications.

Design Principles for Peptide Mimetics with Enhanced Bioavailability

The therapeutic potential of native peptides is often hindered by their poor pharmacokinetic profiles, including low oral bioavailability and rapid enzymatic degradation. nih.govnih.gov Peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved drug-like properties—are designed to overcome these limitations. The incorporation of Fmoc-L-Lys(Boc-AEEA)-OH into a peptide sequence is a key strategy in this endeavor, leveraging several design principles to enhance bioavailability.

A primary challenge for peptide drugs is their susceptibility to proteolysis. researchgate.net Introducing non-natural building blocks like Fmoc-L-Lys(Boc-AEEA)-OH can sterically hinder the approach of proteases. Furthermore, the AEEA (aminoethoxyethoxyacetyl) linker, a short, hydrophilic polyethylene glycol (PEG)-like chain, contributes significantly to the molecule's properties. chemimpex.com This linker can enhance the solubility and stability of the resulting peptide. chemimpex.com Enhanced solubility is critical for administration and absorption, while improved stability protects the therapeutic from degradation in the gastrointestinal tract and bloodstream.

The table below summarizes key design principles for enhancing peptide bioavailability and the specific contributions of incorporating Fmoc-L-Lys(Boc-AEEA)-OH.

| Design Principle | Challenge Addressed | Contribution of Fmoc-L-Lys(Boc-AEEA)-OH |

| Enzymatic Stability | Rapid degradation by proteases | Introduction of a non-natural structure can sterically hinder protease activity. researchgate.net |

| Solubility Enhancement | Poor solubility limits absorption and formulation. | The hydrophilic AEEA linker improves the overall solubility of the peptide conjugate. chemimpex.com |

| Increased Hydrodynamic Radius | Rapid renal clearance of small peptides. | The AEEA linker increases the molecule's size, and it can be used to attach larger moieties like PEG chains. |

| Half-Life Extension | Short duration of action requires frequent dosing. | The terminal amine of the linker allows conjugation of albumin-binding moieties (e.g., fatty acids), prolonging circulation time. |

| Modulated Lipophilicity | Poor membrane permeability. | The linker allows for the attachment of lipids, creating an amphipathic molecule that can better navigate the transcellular transport route. nih.gov |

Contributions to Protein Modification and Functionality

Fmoc-L-Lys(Boc-AEEA)-OH is a powerful reagent for the site-specific modification of synthetic peptides and proteins, enabling precise control over their structure and function. chemimpex.com Its utility stems from its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS), which allows it to be incorporated at any desired position within a peptide chain. peptide.comchempep.com This positional control is crucial for engineering proteins with novel functionalities without disrupting native folding or activity.

The primary contribution of this compound is its function as a bifunctional linker. During SPPS, the Fmoc group on the α-amine is temporarily removed for chain elongation, while the Boc group on the ε-amino extension remains stable. chempep.com After the full peptide is synthesized and cleaved from the resin, the Boc group can be removed under acidic conditions, exposing a unique reactive handle on the AEEA side chain. This handle is chemically orthogonal to other reactive side chains in the peptide, allowing for highly specific conjugation reactions.

This site-specific modification capability is leveraged to:

Improve Therapeutic Properties: As discussed, conjugating moieties like PEG chains (PEGylation) or lipids can enhance a protein's stability, solubility, and in vivo half-life. nemusbioscience.com

Attach Imaging Agents: Fluorescent dyes or other imaging agents can be attached to the AEEA linker, enabling the tracking of proteins in vitro and in vivo to study their localization, trafficking, and interactions. chemimpex.com

Develop Drug Conjugates: The linker can be used to attach small molecule drugs, creating peptide-drug conjugates (PDCs). This strategy is used to target cytotoxic agents to specific cells, such as in cancer therapy, thereby increasing efficacy and reducing side effects. chemimpex.com

The following table details the types of modifications enabled by Fmoc-L-Lys(Boc-AEEA)-OH and their impact on protein functionality.

| Modification Type | Conjugated Moiety | Impact on Functionality | Research/Therapeutic Application |

| PEGylation | Polyethylene glycol (PEG) chains | Increases hydrodynamic size, enhances solubility, shields from proteases, reduces immunogenicity. | Extending the half-life of therapeutic proteins. |

| Lipidation | Fatty acids or other lipids | Promotes binding to serum albumin, enhances membrane interaction. | Creating long-acting therapeutics for metabolic diseases. caymanchem.combroadpharm.com |

| Fluorescent Labeling | Fluorophores (e.g., FAM, Cy3) | Enables visualization and quantification of the protein. | Studying protein-protein interactions, cellular uptake, and receptor binding. chempep.com |

| Bioconjugation | Biotin (B1667282), small molecule drugs, toxins | Allows for affinity purification, targeted delivery, or creation of targeted toxins. chempep.com | Development of diagnostic tools and targeted cancer therapies. chemimpex.com |

Enabling Synthetic Proteoform Construction for Biomedical Research

Proteoforms represent the complete spectrum of protein molecules produced from a single gene, including variations from genetic mutations, alternative splicing, and post-translational modifications (PTMs). The ability to construct synthetic proteoforms with precisely defined modifications is essential for dissecting the functional role of these variations. Fmoc-L-Lys(Boc-AEEA)-OH is an enabling tool in the chemical synthesis of such custom proteoforms.

Through total chemical synthesis via SPPS, researchers can build entire proteins or large protein domains from the ground up. chemimpex.com By incorporating Fmoc-L-Lys(Boc-AEEA)-OH at specific sites, they create a synthetic protein scaffold that can be subsequently modified to mimic natural PTMs or to introduce non-natural functionalities. For example, a synthetic histone protein could be assembled with this amino acid at a position known to be lysine-acetylated. After synthesis, an acetyl group mimic could be conjugated to the AEEA linker, allowing for detailed biochemical and structural studies of that specific modification's impact on chromatin regulation.

This approach offers significant advantages over biological expression systems, which often produce heterogeneous mixtures of PTMs that are difficult to separate and study individually. Chemical synthesis provides access to homogeneously modified proteins, which are invaluable for:

Deciphering PTM Function: Creating a series of proteoforms where a single PTM is present or absent allows for the unambiguous determination of its role in protein activity, stability, and interaction networks.

Developing Novel Biotherapeutics: Synthetic proteoforms can be engineered with enhanced stability or novel functions. For instance, the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide (B3030467), used in diabetes and weight management, incorporates a lysine derivative with a linker and a fatty acid moiety to achieve a long duration of action, a design facilitated by building blocks conceptually similar to Fmoc-L-Lys(Boc-AEEA)-OH. broadpharm.comiris-biotech.de

Creating Advanced Biomaterials: Proteins can be synthesized with linkers that allow them to be conjugated to surfaces or polymers, forming functional biomaterials for applications in tissue engineering, diagnostics, and drug delivery. chempep.com

The table below provides examples of synthetic proteoform applications enabled by the site-specific modification capabilities of building blocks like Fmoc-L-Lys(Boc-AEEA)-OH.

| Research Area | Example of Synthetic Proteoform | Biomedical Application |

| Epigenetics | Histone H3 protein with site-specific acetylation or methylation mimics. | Investigating the role of specific histone marks in gene regulation and disease. |

| Metabolic Disease | GLP-1 analogue with a lipidated AEEA-like linker at a specific lysine residue. | Development of long-acting injectable therapeutics for type 2 diabetes. caymanchem.combroadpharm.com |

| Oncology | Antibody fragment synthesized with a linker for drug attachment. | Creation of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio for targeted cancer therapy. chemimpex.com |

| Diagnostics | Synthetic antigen with a conjugated biotin or fluorescent tag. | Development of highly specific and sensitive reagents for immunoassays and cellular imaging. chempep.com |

Fmoc L Lys Boc Aeea Oh in the Study of Post Translational Modifications and Complex Analogs

Synthesis of Modified Lysine (B10760008) Analogs for PTM Research

Post-translational modifications of lysine residues are fundamental to regulating a vast array of cellular processes. The ability to synthesize peptides containing site-specifically modified lysines is crucial for elucidating the functional roles of these modifications. While Fmoc-L-Lys(Boc-AEEA)-OH is primarily utilized for attaching larger moieties, the principles of side-chain modification are central to creating various PTM mimics.

Integration of Methylated Lysine Derivatives in Peptide Synthesis

Lysine methylation is a key epigenetic mark on histone proteins, influencing chromatin structure and gene expression. The synthesis of peptides containing methylated lysine is essential for studying these regulatory mechanisms. For this purpose, specific building blocks such as Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine are employed. sinopeg.comresearchgate.netnih.gov These derivatives allow for the direct incorporation of mono- or dimethylated lysine into a peptide sequence during SPPS. researchgate.netnih.gov A common synthetic route to these building blocks involves the use of malonate derivatives and dibromobutane to create key intermediates that can be subsequently methylated. sinopeg.comnih.gov Peptides synthesized with these methylated lysine analogs have demonstrated resistance to enzymatic degradation by trypsin and lysyl endopeptidase, enhancing their stability for in vitro and in vivo studies. sinopeg.comnih.gov

While Fmoc-L-Lys(Boc-AEEA)-OH is not directly used for creating methylated lysines, the underlying strategy of using a protected lysine derivative is central. The AEEA linker in Fmoc-L-Lys(Boc-AEEA)-OH is generally utilized to introduce larger, more complex functionalities than a simple methyl group.

| Building Block | Application | Key Synthetic Feature |

| Nα-Fmoc-Nε-(Boc, methyl)-L-lysine | Synthesis of monomethylated peptides | Direct incorporation of a protected monomethylated lysine into peptide chains. |

| Nα-Fmoc-Nε-dimethyl-L-lysine | Synthesis of dimethylated peptides | Allows for the site-specific introduction of a dimethylated lysine residue. |

Synthesis of Acetylated Lysine Derivatives for Regulatory Studies

Lysine acetylation is another critical PTM, particularly in the regulation of histone function and protein-protein interactions. medchemexpress.com The synthesis of acetylated peptides is achieved using Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-L-Lys(Ac)-OH). medchemexpress.com This building block enables the direct and site-specific incorporation of an acetylated lysine residue during SPPS. The study of peptides containing acetylated lysine is crucial for understanding how this modification influences protein structure, interactions, and biological activity. medchemexpress.com For instance, such synthetic peptides are used to investigate the substrate specificity of deacetylating enzymes like sirtuins. The presence of the AEEA linker in Fmoc-L-Lys(Boc-AEEA)-OH makes it less suitable for the straightforward introduction of a small acetyl group, for which Fmoc-L-Lys(Ac)-OH is the preferred reagent.

| Building Block | Application | Key Synthetic Feature |

| Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-L-Lys(Ac)-OH) | Synthesis of acetylated peptides for regulatory and interaction studies. | Facilitates the direct incorporation of acetylated lysine into peptide sequences. medchemexpress.com |

Incorporation of Glycated Lysine Derivatives for Fructation and Amadori Product Characterization

Glycation, the non-enzymatic reaction of sugars with proteins, is implicated in aging and diabetic complications. The synthesis of glycated peptides is vital for studying the biological consequences of these modifications. For the synthesis of fructated peptides, which result from the reaction with fructose, a specific building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), has been developed. nih.gov This compound is synthesized from unprotected D-fructose and Fmoc-L-lysine hydrochloride and allows for the site-specific incorporation of a glycated lysine derivative during SPPS. nih.gov The use of this building block has enabled the synthesis of peptides corresponding to known glycation sites in proteins like human serum albumin, facilitating the characterization of these modified peptides by mass spectrometry and NMR spectroscopy. nih.gov The AEEA linker present in Fmoc-L-Lys(Boc-AEEA)-OH is not utilized in the synthesis of these particular glycated derivatives.

| Building Block | Application | Key Synthetic Feature |

| Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | Site-specific synthesis of fructated peptides for studying glycation. | Allows for the incorporation of an unprotected sugar moiety during SPPS without significant side reactions. nih.gov |

Utilization in the Synthesis of Complex Drug Intermediates (e.g., for Tirzepatide and Semaglutide)

Fmoc-L-Lys(Boc-AEEA)-OH and its derivatives are instrumental in the synthesis of complex peptide-based drugs, where the AEEA linker serves to attach a lipophilic side chain that extends the drug's half-life in the body.

The dual GIP and GLP-1 receptor agonist, tirzepatide, features a C20 fatty diacid moiety attached to the lysine at position 20. sbsgenetech.comnih.gov This modification is crucial for its enhanced biological activity and stability. sbsgenetech.com The synthesis of tirzepatide involves the use of a complex building block, Fmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH, which is a derivative of Fmoc-L-Lys(Boc-AEEA)-OH. sbsgenetech.com In this structure, two AEEA units act as a hydrophilic spacer, connecting the lysine to a glutamic acid residue which is then acylated with the C20 fatty diacid. sbsgenetech.comnih.gov The synthesis can be performed using a hybrid solid-phase and liquid-phase peptide synthesis (SPPS/LPPS) approach. sci-hub.se

Similarly, the synthesis of semaglutide (B3030467), a long-acting GLP-1 receptor agonist, also employs a lysine derivative with an AEEA linker to attach a C18 fatty diacid. cnr.itiris-biotech.de The building block used can be Fmoc-Lys(tBuOCO-(CH2)16-CO-Glu(AEEA-AEEA)-OtBu)-OH. cnr.it The synthesis of this key intermediate can be achieved through a combined liquid and solid-phase approach to simplify purification. cnr.it The AEEA linker in both tirzepatide and semaglutide plays a critical role in positioning the fatty acid moiety to enhance albumin binding, thereby prolonging the therapeutic effect of the peptides.

| Drug Intermediate Building Block | Target Drug | Role of AEEA Linker |

| Fmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH | Tirzepatide | Acts as a hydrophilic spacer to attach a C20 fatty diacid via a glutamic acid residue to the lysine side chain. sbsgenetech.comnih.gov |

| Fmoc-Lys(tBuOCO-(CH2)16-CO-Glu(AEEA-AEEA)-OtBu)-OH | Semaglutide | Functions as a linker to connect a C18 fatty diacid via a glutamic acid residue to the lysine side chain. cnr.itiris-biotech.de |

Emerging Research Directions and Overcoming Synthetic Challenges for Fmoc L Lys Boc Aeea Oh

Innovations in Linker Chemistry and Cleavage Strategies

The linker, the molecular bridge between the growing peptide chain and the solid support, is a critical component in solid-phase peptide synthesis (SPPS). Innovations in linker chemistry are expanding the versatility of building blocks like Fmoc-L-Lys(Boc-AEEA)-OH, enabling the synthesis of increasingly complex and functionalized peptides.

Exploration of Trifluoroacetic Acid-Free Cleavage Methodologies

The standard method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups like Boc involves the use of strong acids, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com However, the harsh nature of TFA can lead to side reactions, and its classification as a per- and polyfluoroalkyl substance (PFAS) raises environmental concerns. acs.org Consequently, research into TFA-free cleavage methods is gaining momentum.

One promising approach involves the use of a dilute solution of hydrochloric acid (HCl) in a fluoro alcohol, such as hexafluoroisopropanol (HFIP). amazonaws.comacs.org Studies have demonstrated that 0.1 N HCl in HFIP can cleanly and rapidly remove Boc protecting groups from derivatives like Fmoc-Lys(Boc)-OH, as well as cleave peptides from common resin linkers. amazonaws.com The high stability of the Fmoc group under these conditions is a key advantage. The AEEA linker, being an ether-based structure, is also expected to be stable under these non-TFA acidic conditions.

Another emerging TFA-free cleavage cocktail is a mixture of acetic acid (AcOH) and ferric chloride (FeCl₃). acs.org While still under development, this method presents a more environmentally benign alternative to TFA. The compatibility and efficiency of these methods with a wide range of peptide sequences and protecting groups, including the AEEA linker, are active areas of investigation.

Principles of Green Chemistry in Fmoc-L-Lys(Boc-AEEA)-OH Synthesis and Application

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to peptide synthesis. researchgate.netresearchgate.net This involves the use of more sustainable solvents and reagents, as well as developing more atom-economical reactions.

Evaluation of Sustainable Solvents and Reagents

Solid-phase peptide synthesis traditionally relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). researchgate.net Research has focused on identifying greener alternatives that maintain high peptide purity and yield. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-octyl pyrrolidone (NOP) have emerged as viable replacements for DMF in many applications. unibo.it The solubility of bulky and modified amino acids like Fmoc-L-Lys(Boc-AEEA)-OH in these greener solvents is a critical factor for their successful implementation. The AEEA linker is specifically designed to enhance solubility, which may prove advantageous when employing these alternative solvents. chemimpex.comissuu.com

Recent studies have also explored binary mixtures of green solvents to optimize properties like resin swelling and reagent solubility. researchgate.net For instance, mixtures of propylene (B89431) carbonate (PC) and ethyl acetate (B1210297) (EtOAc) have been successfully used for one-pot Alloc deprotection and subsequent coupling of Fmoc-AEEA-OH, showcasing a greener, more efficient workflow. acs.org

The following table presents a selection of green solvents and their potential applicability in syntheses involving Fmoc-L-Lys(Boc-AEEA)-OH.

| Green Solvent | Key Properties | Potential for use with Fmoc-L-Lys(Boc-AEEA)-OH |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than DMF. | Good alternative for coupling steps, though Fmoc deprotection may require optimization. |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation. | Similar to 2-MeTHF, a potential replacement for DMF in coupling reactions. |

| N-Octyl pyrrolidone (NOP) | Bio-based, low volatility. | Shows good performance in swelling, coupling, and reducing side reactions. unibo.it |

| Propylene Carbonate (PC)/Ethyl Acetate (EtOAc) mixtures | Lower toxicity, effective in specific reactions. | Demonstrated success in one-pot deprotection and coupling of AEEA-containing fragments. acs.org |

Strategies for Atom-Economical Amide Bond Formation

Standard amide bond formation in SPPS utilizes coupling reagents in excess, leading to significant chemical waste. Atom-economical methods aim to form the amide bond with minimal byproducts. Catalytic methods that directly form the amide bond from a carboxylic acid and an amine with the elimination of only water are highly desirable. mdpi.comunimib.itscribd.com

While significant progress has been made in developing such catalytic systems, their application to sterically hindered amino acids like Fmoc-L-Lys(Boc-AEEA)-OH remains a challenge. researchgate.net The bulky Fmoc and Boc protecting groups, in addition to the AEEA linker, can impede the approach of the catalyst and the coupling partner. Research in this area is focused on developing more active and selective catalysts that can accommodate such complex building blocks.

Addressing and Mitigating Synthetic Hurdles Associated with Fmoc-L-Lys(Boc-AEEA)-OH Applications

The incorporation of modified amino acids like Fmoc-L-Lys(Boc-AEEA)-OH can present specific synthetic challenges. Understanding and mitigating these hurdles is crucial for achieving high-purity peptides in good yield.

A primary concern with bulky amino acid derivatives is the potential for incomplete coupling reactions due to steric hindrance . chempep.com The large Fmoc and Boc protecting groups, combined with the AEEA linker, can slow down the kinetics of amide bond formation. To overcome this, more potent coupling reagents such as phosphonium (B103445) salts (e.g., PyBOP) or uranium/aminium salts (e.g., HATU) may be required, often in combination with extended coupling times or double coupling cycles. wu.ac.th

Aggregation of the growing peptide chain on the solid support is another significant hurdle, particularly in hydrophobic sequences. sigmaaldrich.com This can lead to incomplete reactions and difficult purifications. The hydrophilic AEEA linker in Fmoc-L-Lys(Boc-AEEA)-OH is specifically designed to disrupt inter- and intra-chain hydrogen bonding, thereby reducing aggregation and improving the solubility of the peptide-resin complex. chemimpex.comissuu.com However, in very long or particularly aggregation-prone sequences, the use of chaotropic salts or backbone protection strategies like pseudoproline dipeptides may still be necessary. sigmaaldrich.comalfa-chemistry.com

Diketopiperazine (DKP) formation is a common side reaction in Fmoc-SPPS, especially when proline is the second or third residue in the sequence. acs.orgiris-biotech.deacs.org This intramolecular cyclization leads to chain termination and cleavage from the resin. While the use of Fmoc-L-Lys(Boc-AEEA)-OH does not inherently increase the risk of DKP formation, the choice of subsequent amino acids and the use of optimized Fmoc deprotection conditions (e.g., using DBU/piperazine instead of piperidine) are crucial for its prevention. acs.org

The following table outlines potential synthetic hurdles and corresponding mitigation strategies for the use of Fmoc-L-Lys(Boc-AEEA)-OH.

| Synthetic Hurdle | Potential Cause | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance from Fmoc, Boc, and AEEA linker. | Use of potent coupling reagents (HATU, PyBOP), extended reaction times, double coupling. |

| Peptide Aggregation | Inter-chain hydrogen bonding of the growing peptide. | The inherent hydrophilicity of the AEEA linker helps. Further mitigation with chaotropic salts or pseudoproline dipeptides. |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide. | Use of optimized Fmoc deprotection reagents (e.g., DBU/piperazine), careful sequence design. |

| Side-chain protecting group migration | Instability of certain protecting groups during Fmoc deprotection. | The Boc group on the lysine (B10760008) side chain is generally stable to piperidine (B6355638). For other functionalities, more robust protecting groups may be needed. |

Optimization of Coupling Efficiency and Minimization of Undesired Side Reactions

The successful incorporation of Fmoc-L-Lys(Boc-AEEA)-OH into a growing peptide chain is paramount for the synthesis of the target molecule with high purity and yield. The bulky nature of the Boc-AEEA side chain can present steric hindrance, potentially slowing down the coupling reaction and leading to incomplete reactions. chempep.com Research efforts are therefore directed towards optimizing coupling conditions to ensure efficient and complete amide bond formation.

Optimization of Coupling Efficiency:

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. While standard reagents may suffice in some cases, more potent activators are often required to drive the reaction to completion. The efficiency of various coupling reagents is a subject of ongoing research to identify the most suitable options for challenging couplings.

Factors influencing the choice of coupling reagent include:

Activation Speed and Efficiency: The reagent must rapidly and effectively activate the carboxylic acid of Fmoc-L-Lys(Boc-AEEA)-OH to facilitate nucleophilic attack by the free amine of the resin-bound peptide.

Racemization Propensity: A significant concern during peptide synthesis is the potential for racemization of the chiral center of the amino acid, which can be exacerbated by certain coupling reagents and basic conditions. bachem.comnih.gov Urethane-protected amino acids like Fmoc derivatives are generally more resistant to racemization. bachem.com

Side Reaction Profile: The ideal reagent should minimize the occurrence of unwanted side reactions.

The following interactive table provides an overview of common coupling reagents used in Fmoc-SPPS and their general applicability for sterically hindered amino acids.

| Coupling Reagent | Class | General Efficacy with Sterically Hindered Amino Acids | Potential for Racemization |

| HBTU/HATU | Uronium/Aminium Salts | High | Low to Moderate |

| PyBOP | Phosphonium Salts | High | Low |

| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low with additive |

| COMU | Uronium Salt | Very High | Low |

| T3P | Triazole-Based Reagent | High | Low |

This table presents a generalized view. Optimal conditions are sequence-dependent and require empirical determination.

Recent advancements have highlighted the efficacy of microwave-assisted SPPS in enhancing the incorporation of sterically demanding residues like Fmoc-L-Lys(Boc)-OH, as it can significantly reduce reaction times and improve yields. chempep.com

Minimization of Undesired Side Reactions:

Several side reactions can occur during the incorporation of any amino acid in Fmoc-SPPS, and the presence of the bulky and flexible AEEA linker may influence their prevalence.

Incomplete Coupling: As mentioned, steric hindrance can lead to incomplete coupling, resulting in deletion sequences. Strategies to overcome this include using a higher excess of the amino acid and coupling reagent, extended reaction times, or double coupling protocols. researchgate.net

Racemization: While less common with Fmoc-amino acids, racemization can still occur, particularly with prolonged exposure to basic conditions during coupling. nih.govluxembourg-bio.com The use of weaker bases or base-free coupling conditions where possible can mitigate this risk. bachem.com

Challenges in Handling Problematic Amino Acid Residues in Fmoc-Based Methodologies

The synthesis of a peptide is a cumulative process, and the challenges associated with incorporating Fmoc-L-Lys(Boc-AEEA)-OH are compounded by the presence of other "difficult" or problematic amino acid residues within the same sequence. The successful synthesis of the final peptide requires a holistic approach that addresses the unique challenges posed by each component.

Common Problematic Amino Acids in Fmoc-SPPS:

Aspartic Acid (Asp): Aspartic acid is highly susceptible to aspartimide formation, a base-catalyzed side reaction that can occur during the piperidine-mediated Fmoc deprotection steps. mdpi.comnih.gov This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product. nih.gov When a peptide sequence contains both Asp and the bulky Fmoc-L-Lys(Boc-AEEA)-OH, careful optimization of the Fmoc deprotection conditions (e.g., using a lower concentration of piperidine or adding an acidic additive) is crucial. iris-biotech.de

Cysteine (Cys): The thiol side chain of cysteine is prone to oxidation, leading to disulfide bond formation. Furthermore, Fmoc-Cys derivatives can be susceptible to racemization during base-mediated coupling. acs.org The use of appropriate thiol protecting groups and milder coupling conditions, such as those involving carbodiimides, is often necessary. bachem.com

Histidine (His): The imidazole (B134444) side chain of histidine can be a source of several side reactions, including racemization and side-chain modification. The choice of protecting group for the imidazole ring is critical to prevent these issues. acs.org

Arginine (Arg): The guanidinium (B1211019) group of arginine is highly basic and requires robust protection. Incomplete deprotection of the side chain can lead to impurities. Additionally, the bulky protecting groups on arginine can contribute to aggregation of the growing peptide chain. nih.gov

The following table lists the common side reactions associated with problematic amino acids that may be present in a peptide chain alongside Fmoc-L-Lys(Boc-AEEA)-OH.

| Problematic Amino Acid | Common Side Reaction(s) | General Mitigation Strategy |

| Aspartic Acid (Asp) | Aspartimide formation, Racemization | Use of sterically hindered side-chain protecting groups, modified deprotection conditions. |

| Cysteine (Cys) | Oxidation, Racemization | Use of appropriate thiol protecting groups (e.g., Trt, Acm), milder coupling reagents. |

| Histidine (His) | Racemization, Side-chain alkylation | Use of appropriate imidazole protecting groups (e.g., Trt, Boc). |

| Arginine (Arg) | Incomplete side-chain deprotection, Guanidinylation | Use of robust guanidinium protecting groups (e.g., Pbf), optimized cleavage cocktails. |

Q & A

Q. What is the role of Fmoc-L-Lys(Boc-AEEA)-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-L-Lys(Boc-AEEA)-OH is a specialized amino acid derivative used to introduce lysine residues with orthogonal protecting groups (Fmoc for α-amine, Boc for ε-amine) and an AEEA linker (aminoethoxyethoxyacetic acid) into peptide chains. The AEEA spacer enhances solubility and facilitates post-synthetic modifications, such as conjugation with fluorophores or therapeutic payloads. In SPPS, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine/DMF), while the Boc group requires stronger acidic conditions (e.g., TFA), enabling selective deprotection .

Q. How should Fmoc-L-Lys(Boc-AEEA)-OH be stored to ensure stability?

Store the compound at -20°C in a sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Prolonged exposure to ambient temperature or humidity can lead to premature deprotection or aggregation. Analytical certificates (CoA) should be consulted for batch-specific stability data .

Q. What purification methods are recommended for Fmoc-L-Lys(Boc-AEEA)-OH after synthesis?

Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is standard for purification. Purity ≥99% is critical to avoid truncated peptides during chain elongation. Preparative HPLC at 10–25 mL/min flow rate, monitored at 220 nm and 254 nm, ensures removal of unreacted intermediates .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Fmoc-L-Lys(Boc-AEEA)-OH in sterically hindered peptide sequences?

Steric hindrance from the AEEA linker or bulky side chains can reduce coupling efficiency. Strategies include:

- Using double coupling protocols (e.g., HBTU/HOBt/DIEA in DMF, 2×10 min).

- Increasing reaction temperature to 40–50°C to enhance reagent mobility.

- Employing microwave-assisted synthesis (10–30 W, 60–90 sec) to accelerate activation . Monitor completion via Kaiser test or LC-MS to confirm >95% coupling yield.

Q. What analytical techniques validate the structural integrity of Fmoc-L-Lys(Boc-AEEA)-OH post-synthesis?

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (retention time ~8–12 min). Compare against reference standards (≥99% purity) .

- NMR : Confirm Boc and Fmoc protection via ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons; δ 1.4 ppm for Boc tert-butyl group) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₃₅H₅₀N₄O₁₀: 722.35) .

Q. How can solubility challenges during peptide elongation with Fmoc-L-Lys(Boc-AEEA)-OH be mitigated?

The hydrophobic Fmoc group and AEEA linker may reduce solubility in DMF. Solutions include:

Q. What side reactions are associated with Fmoc-L-Lys(Boc-AEEA)-OH, and how are they resolved?

Common issues include:

- Incomplete deprotection : Extended piperidine treatment (2×5 min) or TFA cocktails (95% TFA, 2.5% H₂O, 2.5% TIS) for Boc removal.

- Aggregation : Sonication in 6 M guanidine HCl or 8 M urea to resolubilize peptides.

- Oxidation : Use degassed solvents and 0.1% TCEP to protect thiol-containing sequences .

Methodological Considerations

Q. How is the Boc group selectively removed without affecting the Fmoc group?

Treat the resin-bound peptide with 30% TFA in DCM (3×2 min) followed by neutralization with 5% DIEA/DCM. The Fmoc group remains intact under these acidic conditions, enabling sequential elongation .

Q. What strategies ensure efficient AEEA linker utilization in conjugation workflows?

After peptide cleavage, activate the AEEA carboxylate with EDC/NHS (pH 6.5–7.5) for 2 h at 25°C. React with amine-containing molecules (e.g., PEGylated dyes) at a 1.5:1 molar ratio overnight. Purify conjugates via SEC or dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.